molecular formula C18H20ClN3O4S B2803608 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1219905-87-9

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

Número de catálogo: B2803608
Número CAS: 1219905-87-9
Peso molecular: 409.89
Clave InChI: BEMTUHOXJBNTMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20ClN3O4S and its molecular weight is 409.89. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the isoxazole, piperazine, and cyclopropylsulfonyl groups by analyzing chemical shifts and coupling constants. For example, the isoxazole methyl group typically appears near δ 2.3 ppm in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ peak matching C₁₈H₁₉ClN₃O₃S) .
  • X-ray Crystallography: Single-crystal X-ray diffraction using SHELXL software provides unambiguous 3D structural data. The piperazine ring conformation and sulfonyl group geometry can be validated .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Answer: Synthesis typically involves:

  • Step 1: Coupling of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with 4-(cyclopropylsulfonyl)piperazine via a carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF).
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimization: Use Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios. Monitor progress with HPLC to maximize yield (>85%) and minimize byproducts .

Q. How is purity assessed, and what analytical methods are critical for quality control?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm; purity >98% is standard for research-grade material .
  • Thermogravimetric Analysis (TGA): Ensures absence of solvent residues or decomposition below 200°C .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding interactions?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the isoxazole ring may exhibit electrophilic character at the 4-position .
  • Molecular Docking: Screens against targets like serotonin receptors (5-HT subtypes) using AutoDock Vina. The cyclopropylsulfonyl group may anchor to hydrophobic pockets .
  • Artificial Force Induced Reaction (AFIR): Models reaction pathways for derivative synthesis (e.g., substituting the chlorophenyl group with fluorophenyl) .

Q. How can contradictory bioactivity data in different assay systems be resolved?

Answer: Contradictions may arise from assay-specific variables:

  • Orthogonal Assays: Compare results across cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) systems.
  • Metabolic Stability Tests: Use liver microsomes to assess if discrepancies stem from compound degradation .
  • Structural Analogs: Test derivatives (e.g., replacing cyclopropylsulfonyl with methylsulfonyl) to isolate pharmacophore contributions .

Q. What crystallography strategies are effective for resolving structural disorder in X-ray data?

Answer:

  • SHELXL Refinement: Apply restraints/constraints to disordered sulfonyl or piperazine groups.
  • Twinned Data: Use SHELXD for deconvolution if crystals exhibit twinning (common with flexible piperazine rings) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

  • Key Modifications:

  • Isoxazole Ring: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Piperazine Sulfonyl Group: Replace cyclopropyl with bicyclic groups (e.g., bicyclo[2.2.1]heptane) to modulate lipophilicity .
    • Data-Driven Design: Use QSAR models correlating logP, polar surface area, and IC₅₀ values from kinase inhibition assays .

Propiedades

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-cyclopropylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-12-16(17(20-26-12)14-4-2-3-5-15(14)19)18(23)21-8-10-22(11-9-21)27(24,25)13-6-7-13/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMTUHOXJBNTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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